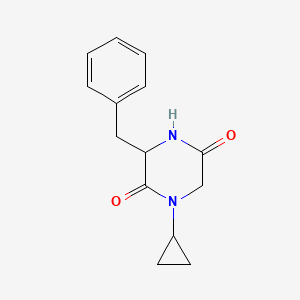

3-Benzyl-1-cyclopropylpiperazine-2,5-dione

概要

説明

3-Benzyl-1-cyclopropylpiperazine-2,5-dione: is a chemical compound with the molecular formula C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol . This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, and a piperazine ring with two ketone functionalities. It is primarily used in research settings and has various applications in chemistry and biology.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-cyclopropylpiperazine-2,5-dione typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Benzylation: The benzyl group is introduced through nucleophilic substitution reactions, where a benzyl halide reacts with the piperazine ring.

Oxidation to Form Dione: The final step involves the oxidation of the piperazine ring to introduce the ketone functionalities, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form more complex structures.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The benzyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Benzyl halides, diazo compounds, transition metal catalysts.

Major Products:

Oxidation Products: More oxidized derivatives with additional functional groups.

Reduction Products: Alcohol derivatives of the original compound.

Substitution Products: Compounds with different functional groups replacing the benzyl or cyclopropyl groups.

科学的研究の応用

3-Benzyl-1-cyclopropylpiperazine-2,5-dione is a compound of increasing interest in medicinal chemistry due to its diverse applications. This article explores its scientific research applications, focusing on its potential therapeutic uses, synthesis methods, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : CHNO

- Molecular Weight : 204.22 g/mol

Structural Characteristics

This compound features a piperazine core with a benzyl group and a cyclopropyl moiety, contributing to its unique pharmacological properties. The compound is also characterized by two carbonyl groups that enhance its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in various diseases due to its structural similarity to other bioactive compounds.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cellular proliferation and induce apoptosis in cancer cells. For instance, derivatives of piperazine have shown promising results in targeting cancer pathways, making them suitable candidates for anticancer drug development .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness in inhibiting bacterial growth suggests potential applications in treating infections, particularly those resistant to conventional antibiotics .

Neurological Research

Piperazine derivatives are known for their interactions with neurotransmitter systems. Research indicates that this compound may influence the histamine H3 receptor, which plays a crucial role in modulating neurotransmission and could be beneficial in treating neurological disorders such as anxiety and depression .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group modifications. The ability to create derivatives with altered pharmacological profiles allows for the exploration of new therapeutic avenues.

Notable Synthesis Methods

- Kulinkovich Reaction : This method has been utilized to prepare cyclopropyl piperazines, allowing for the introduction of cyclopropane rings into piperazine structures .

- DFT Calculations : Computational studies have been employed to predict the stability and reactivity of the compound's conformers, aiding in the rational design of new analogs with improved efficacy .

Study 1: Anticancer Efficacy

A study focused on the synthesis of piperazine derivatives revealed that certain modifications to the 3-benzyl structure enhanced anticancer activity against specific cell lines. The results indicated significant reductions in cell viability, supporting further investigation into this compound's mechanism of action .

Study 2: Antimicrobial Activity Assessment

Research evaluating the antimicrobial properties of piperazine derivatives found that this compound exhibited notable activity against resistant bacterial strains. This finding positions it as a candidate for developing new antimicrobial agents capable of addressing rising resistance issues .

作用機序

The exact mechanism of action of 3-Benzyl-1-cyclopropylpiperazine-2,5-dione depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzyl and cyclopropyl groups can enhance its binding affinity and specificity for these targets, leading to various biological effects.

類似化合物との比較

1-Benzylpiperazine: Lacks the cyclopropyl group and has different biological activity.

Cyclopropylpiperazine: Lacks the benzyl group and has different chemical properties.

2,5-Diketopiperazines: A broader class of compounds with similar diketone functionalities but different substituents.

Uniqueness: 3-Benzyl-1-cyclopropylpiperazine-2,5-dione is unique due to the combination of its benzyl, cyclopropyl, and diketone functionalities, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

生物活性

3-Benzyl-1-cyclopropylpiperazine-2,5-dione is a synthetic compound with significant potential in various biological applications, particularly in the treatment of parasitic diseases. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by a piperazine ring substituted with a benzyl group and a cyclopropyl moiety. The presence of two carbonyl (C=O) groups in the dione functionality enhances its reactivity and potential biological activity.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₁₁H₁₃N₂O₂ |

| Key Functional Groups | Piperazine ring, benzyl group, cyclopropyl |

| Carbonyl Groups | Two (dione functionality) |

Anti-Parasitic Activity

Research indicates that this compound exhibits promising anti-parasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Structure-activity relationship (SAR) studies have shown that specific modifications to the compound can enhance its efficacy while reducing cytotoxicity.

In vitro assays demonstrated that derivatives of this compound effectively inhibit the growth of T. cruzi amastigotes. For instance, one study identified an early hit compound functionalized by a piperazine that exhibited potent anti-T. cruzi activity without evident toxicity in vivo (Figure S1) .

Table 2: Summary of Anti-T. cruzi Activity

| Compound | Activity Type | Efficacy Level | Toxicity Profile |

|---|---|---|---|

| This compound | Anti-T. cruzi Amastigote | Potent | Low |

| Early Hit Compound (4a) | Anti-T. cruzi Amastigote | Highly Specific | No relapse post-treatment |

The mechanism by which this compound exerts its anti-parasitic effects involves interaction with metabolic pathways unique to parasites. Preliminary studies suggest that it may disrupt the redox balance within protozoan parasites by acting as a subversive substrate for NADPH-dependent oxido-reductases . This disruption could lead to oxidative stress within the parasite, ultimately inhibiting its growth and replication.

Other Biological Activities

Beyond anti-parasitic effects, research into the broader biological activity of this compound has revealed potential antiviral and antimicrobial properties. Some derivatives have been evaluated for their activity against various viruses and bacteria:

- Antiviral Activity : Certain derivatives have shown moderate protection against viruses such as Coxsackievirus B and Herpes Simplex Virus 1 (HSV-1) in vitro .

- Antimicrobial Activity : Compounds derived from this scaffold have demonstrated antibacterial and antifungal properties against strains like Staphylococcus aureus and Candida albicans.

Case Studies and Research Findings

Recent studies highlight the ongoing exploration of this compound's therapeutic potential:

- Chagas Disease Model : In a bioluminescent chronic Chagas disease model, the compound was tested for its efficacy against T. cruzi. Results indicated significant reduction in parasite load without toxicity to host cells .

- SAR Studies : Research focused on modifying the backbone structure to refine pharmacological profiles showed that slight alterations could enhance anti-parasitic activity while maintaining low toxicity .

特性

IUPAC Name |

3-benzyl-1-cyclopropylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-13-9-16(11-6-7-11)14(18)12(15-13)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMPBYSEIZBIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(=O)NC(C2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。